molecular formula C8H10N2O2 B12481513 3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid

3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid

Cat. No.: B12481513
M. Wt: 166.18 g/mol
InChI Key: VNDQAJYMPKNREP-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a prop-2-enoic acid group attached to the pyrazole ring, which is substituted with two methyl groups at positions 3 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the aldol condensation reaction between 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde and an appropriate enolate, such as 3-acetyl-2,5-dimethylfuran, in the presence of a base like sodium hydroxide in ethanol at room temperature . This reaction yields the desired product in high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other functional groups into the pyrazole ring.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring and prop-2-enoic acid group. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid is unique due to the presence of the prop-2-enoic acid group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-7(3-4-8(11)12)6(2)10-9-5/h3-4H,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDQAJYMPKNREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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